molecular formula C25H25FO3 B11145876 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11145876
M. Wt: 392.5 g/mol
InChI Key: GUMKFPOGKJIJET-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexyl chain, and a furochromene core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the hexyl chain: This can be done through alkylation reactions using hexyl halides in the presence of a strong base.

    Final modifications: Additional steps may include methylation or other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed under various conditions (e.g., reflux, room temperature).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one: Lacks the hexyl and dimethyl groups, resulting in different chemical and biological properties.

    3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: Contains a phenyl group instead of a hexyl chain, affecting its reactivity and interactions.

    3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one: Features a different core structure, leading to variations in its chemical behavior.

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H25FO3

Molecular Weight

392.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-hexyl-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H25FO3/c1-4-5-6-7-8-19-15(2)20-13-21-22(17-9-11-18(26)12-10-17)14-28-23(21)16(3)24(20)29-25(19)27/h9-14H,4-8H2,1-3H3

InChI Key

GUMKFPOGKJIJET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)F)C

Origin of Product

United States

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